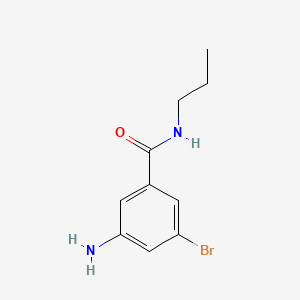

3-Amino-5-bromo-N-propylbenzamide

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-amino-5-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVIYGOSTUEFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401289607 | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-35-9 | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373232-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-amino-5-bromo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401289607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 3 Amino 5 Bromo N Propylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-Amino-5-bromo-N-propylbenzamide, a combination of one-dimensional and two-dimensional NMR experiments is essential for a full structural assignment.

High-resolution 1H NMR spectroscopy provides precise information about the number of different types of protons, their chemical environment, and their neighboring protons. The predicted 1H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons and the protons of the N-propyl group.

The aromatic region is expected to show three signals for the protons on the benzene (B151609) ring. The substitution pattern (amino at C3, bromo at C5, and the N-propylcarboxamido group at C1) results in three magnetically non-equivalent aromatic protons at positions 2, 4, and 6. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group is an activating, ortho-, para-directing group, causing an upfield shift, while the bromine atom and the amide group are deactivating and will cause a downfield shift.

The N-propyl group will display three distinct sets of signals: a triplet for the terminal methyl (CH3) group, a sextet (or multiplet) for the methylene (B1212753) (CH2) group adjacent to the methyl group, and a triplet for the methylene (CH2) group directly attached to the amide nitrogen. The amide proton (NH) is expected to appear as a broad singlet or a triplet, depending on the solvent and concentration, due to coupling with the adjacent CH2 group. The amino (NH2) protons will likely appear as a broad singlet.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.5 - 7.8 | s | 1H | Ar-H (H-2) |

| ~7.2 - 7.4 | s | 1H | Ar-H (H-6) |

| ~6.8 - 7.0 | s | 1H | Ar-H (H-4) |

| ~8.2 | t | 1H | NH (amide) |

| ~5.5 | br s | 2H | NH₂ (amino) |

| ~3.2 - 3.4 | q | 2H | N-CH₂ |

| ~1.5 - 1.7 | sextet | 2H | CH₂-CH₃ |

Note: Predicted chemical shifts are relative to TMS in a non-polar solvent like CDCl₃. Actual values may vary based on experimental conditions.

The 13C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct carbon signals are expected.

The carbonyl carbon of the amide group will appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons will resonate in the 110-150 ppm region. The carbon attached to the bromine (C-5) will be influenced by the heavy atom effect, which can lead to a more upfield shift than expected based solely on electronegativity. The carbon attached to the amino group (C-3) will be shielded, appearing at a relatively upfield position. The carbons of the N-propyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168 | C=O (amide) |

| ~148 | C-NH₂ (C-3) |

| ~135 | C-CONH (C-1) |

| ~130 | C-H (Ar) |

| ~125 | C-H (Ar) |

| ~120 | C-Br (C-5) |

| ~115 | C-H (Ar) |

| ~42 | N-CH₂ |

| ~23 | CH₂-CH₃ |

Note: Predicted chemical shifts are relative to TMS. Actual values may vary based on experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for the definitive assignment of complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons of the N-propyl group (N-CH₂ with CH₂-CH₃, and CH₂-CH₃ with CH₃). It would also reveal any through-bond couplings between the aromatic protons, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected from the amide NH proton to the carbonyl carbon and the N-CH₂ carbon. The aromatic protons would show correlations to neighboring and more distant aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the amide NH proton and the aromatic proton at the H-2 or H-6 position, depending on the conformation around the C-N amide bond.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The FTIR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The N-H stretching of the secondary amide will appear as a single band in a similar region. The C=O stretching of the amide (Amide I band) will produce a strong absorption around 1640-1680 cm⁻¹. The N-H bending of the amide (Amide II band) is expected around 1550 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and the C-N stretching of the aromatic amine and the amide will appear in the 1250-1335 cm⁻¹ range. The C-Br stretching frequency is typically found in the fingerprint region, below 700 cm⁻¹.

Table 3: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400-3500 | Medium | N-H stretch (asymmetric, NH₂) |

| 3300-3400 | Medium | N-H stretch (symmetric, NH₂) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1650 | Strong | C=O stretch (Amide I) |

| ~1550 | Medium | N-H bend (Amide II) |

| 1450-1600 | Medium-Weak | Aromatic C=C stretch |

| 1250-1335 | Medium | C-N stretch (aromatic amine, amide) |

Raman spectroscopy is a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric vibrations. For this compound, the aromatic ring vibrations, especially the symmetric ring breathing mode, would be expected to produce a strong Raman signal. The C=C stretching bands of the aromatic ring are also typically strong in the Raman spectrum. While the C=O stretch is observable, it is often weaker than in the FTIR spectrum. Raman spectroscopy can be particularly useful for observing the C-Br stretch, which can sometimes be obscured in FTIR spectra. The application of Raman spectroscopy would thus provide confirmatory data for the functional groups identified by FTIR and offer additional structural insights.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₀H₁₃BrN₂O), HRMS would be employed to confirm its elemental composition.

Hypothetical HRMS Data Table:

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃BrN₂O |

| Isotopes | Due to the presence of Bromine (⁷⁹Br and ⁸¹Br), a characteristic isotopic pattern with two peaks of nearly equal intensity, separated by approximately 2 m/z units, would be expected for the molecular ion. |

| Calculated Monoisotopic Mass | A precise theoretical mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). |

| Observed Mass [M+H]⁺ | An experimental value obtained from the HRMS instrument, expected to be very close to the calculated mass (typically within a few parts per million, ppm). |

This table represents the type of data that would be generated from an HRMS analysis. Actual experimental values are not available.

Fragmentation Pattern Interpretation

In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to elucidate the molecule's structure. The fragmentation of this compound would likely involve the cleavage of the amide bond and bonds within the propyl chain.

Expected Fragmentation Pathways:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom of the amide.

Amide Bond Cleavage: Scission of the C-N bond of the amide linkage, leading to fragments corresponding to the benzoyl and propylamino moieties.

Loss of Small Molecules: Elimination of neutral molecules such as water or ammonia.

Analysis of the m/z values of these fragments would allow for the reconstruction of the original molecular structure, confirming the connectivity of the aromatic ring, the amino and bromo substituents, and the N-propyl group.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this method would provide precise information on its molecular geometry and how the molecules pack together in the solid state.

Hypothetical Crystallographic Data Table:

| Parameter | Information Yielded |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C-N, C-Br). |

| Bond Angles (°) | Angles formed by three connected atoms. |

| Torsion Angles (°) | Dihedral angles that describe the conformation of the molecule, such as the rotation around the C-N amide bond. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., involving the amino and amide groups) and other non-covalent interactions that dictate the crystal packing. |

This table illustrates the data that would be obtained from a single-crystal X-ray diffraction experiment. No published crystallographic data for this specific compound has been found.

The analysis would reveal the planarity of the benzamide (B126) group, the conformation of the N-propyl chain, and how the molecules arrange themselves in a repeating lattice, influenced by factors such as hydrogen bonding between the amino and amide groups.

Chemical Reactivity and Derivatization Pathways of 3 Amino 5 Bromo N Propylbenzamide

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 3-Amino-5-bromo-N-propylbenzamide is a key nucleophilic center, susceptible to a variety of electrophilic reactions. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring—the electron-withdrawing bromo and amide groups.

Acylation and Sulfonamidation

The primary amino group can be readily acylated or sulfonated to form the corresponding amides and sulfonamides. These reactions are fundamental transformations that can alter the compound's electronic and physical properties.

Acylation typically involves reacting the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. The base neutralizes the acidic byproduct (e.g., HCl) and facilitates the reaction. This transformation is useful for installing a variety of acyl groups. Thioacids have also been employed for the N-acylation of aromatic amines in the presence of iodine and a base, a method compatible with common protecting groups used in peptide synthesis. organic-chemistry.org

Sulfonamidation proceeds similarly, using a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) and a base like pyridine (B92270) or triethylamine. This reaction yields stable sulfonamides, which are significant pharmacophores in many drug molecules.

Table 1: Representative Acylation and Sulfonamidation Reactions on Aromatic Amines This table presents illustrative examples of reactions on analogous aromatic amine structures, as specific data for this compound is not available in the cited literature.

| Reagent | Product Type | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Acetyl chloride | Amide | Pyridine | Dichloromethane (DCM) | 0 °C to room temperature |

| Benzoyl chloride | Amide | Triethylamine | Tetrahydrofuran (THF) | Room temperature |

| Acetic anhydride | Amide | Sodium acetate | Acetic acid | Reflux |

| p-Toluenesulfonyl chloride | Sulfonamide | Pyridine | Chloroform | Room temperature |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt, a highly versatile intermediate for introducing a wide range of substituents onto the aromatic ring. The process, known as diazotization, involves treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. nih.govgoogle.com

Once formed, the 3-bromo-5-(propylcarbamoyl)benzenediazonium salt can undergo various transformations:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with -F using fluoroboric acid (HBF₄).

Hydrolysis: Replacement with a hydroxyl (-OH) group by heating the acidic solution.

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Azo Coupling: Reaction with activated aromatic compounds (e.g., phenols, anilines) to form azo dyes.

The stability of the diazonium intermediate is a critical safety consideration, as they can be explosive if isolated or allowed to decompose uncontrollably. nih.gov

Alkylation and Reductive Amination

Direct alkylation of the aromatic amino group can be challenging due to the potential for over-alkylation (formation of tertiary amines) and the competing N-alkylation of the secondary amide. However, under controlled conditions using a strong base and an alkyl halide, mono-alkylation may be achievable.

A more controlled method for introducing alkyl groups is reductive amination . This two-step process involves first reacting the amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method offers greater control over the degree of alkylation.

Reactions Involving the Aromatic Bromo Substituent

The bromine atom on the aromatic ring serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for aryl bond formation. The C-Br bond in this compound is well-suited for these transformations. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. It is a robust method for forming C-C bonds and attaching new aryl or vinyl substituents.

Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is the most common method for synthesizing arylalkynes.

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. It is a versatile method for synthesizing complex diaryl or alkyl-aryl amines. The palladium-catalyzed N-arylation of aminotriazines with aryl bromides has been shown to proceed in excellent yield. acs.org

Heck Coupling: This reaction forms a C-C bond between the aryl bromide and an alkene.

Direct Arylation: Palladium-catalyzed direct arylation of heteroarenes using bromobenzamides has been achieved, providing a direct route to heteroaryl benzamides. researchgate.net

The success of these reactions often depends on the choice of palladium catalyst, ligand, base, and solvent.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table presents illustrative examples of reactions on analogous aryl bromide structures, as specific data for this compound is not available in the cited literature.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) of the bromo group is generally difficult on this substrate. SNAr reactions require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (like -NO₂ or -CF₃) at positions ortho and/or para to the leaving group (bromine).

In this compound, the amino group is electron-donating (activating), and the amide group is meta-directing and moderately deactivating. Neither group is positioned to strongly activate the bromine for SNAr. Therefore, displacing the bromo substituent with nucleophiles like alkoxides, thiolates, or amines via an SNAr mechanism would likely require harsh reaction conditions (high temperatures and pressures) and may not be a synthetically viable pathway compared to palladium-catalyzed methods.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The transformation of the aryl bromide in this compound into an organometallic reagent, such as a Grignard or organolithium species, presents a significant challenge due to the presence of acidic protons on the amino and amide groups.

Grignard Reagent Formation: Direct reaction with magnesium metal is generally incompatible with molecules containing acidic protons, such as those on primary and secondary amines and amides. The Grignard reagent, being a strong base, would preferentially deprotonate the amine (pKa ~30-35) or the amide N-H (pKa ~17) rather than form from the aryl bromide.

To circumvent this, a protection strategy for the amine and amide groups is typically required. The amino group can be protected using various reagents, such as by forming a carbamate (B1207046) (e.g., Boc, Cbz) or a silyl (B83357) amine. However, many common protecting groups contain carbonyls, which are themselves reactive towards Grignard reagents. A potential workaround involves using "Turbo-Grignards" (Grignard reagents modified with LiCl), which exhibit enhanced chemoselectivity and may not react with functional groups like esters and amides. For instance, the use of iPrMgCl·LiCl allows for efficient Br/Mg exchange on functionalized aryl bromides at low temperatures, potentially tolerating sensitive groups. Another approach is to perform a halogen-metal exchange at very low temperatures, where the rate of the desired exchange is faster than the acid-base reaction.

Organolithium Reagent Formation: Similar to Grignard reagents, organolithium reagents are highly basic and nucleophilic and will react with the acidic N-H protons. Formation via direct lithiation or halogen-metal exchange with reagents like n-butyllithium (nBuLi) would be problematic. The high reactivity of organolithiums often leads to low functional group tolerance.

However, palladium-catalyzed cross-coupling reactions involving in situ generated organolithium species have been developed. These methods can sometimes tolerate more sensitive functionalities. For the successful formation of an organolithium reagent from this compound, protection of the amino and amide groups would be the most viable strategy. Alternatively, specialized conditions, such as low-temperature halogen-metal exchange, might be explored, though side reactions would remain a significant concern.

Table 1: Challenges and Strategies for Organometallic Reagent Formation

| Reagent Type | Challenge | Potential Strategy | Relevant Findings |

| Grignard | Acidic N-H protons on amine and amide lead to quenching. | Protection of amine/amide groups (e.g., silylation, carbamates). Use of chemoselective "Turbo-Grignards" like iPrMgCl·LiCl. | iPrMgCl·LiCl facilitates Br/Mg exchange at low temperatures, tolerating some functional groups. |

| Organolithium | Highly basic nature leads to deprotonation of amine/amide. | Protection of amine/amide groups. Low-temperature halogen-metal exchange. | Palladium-catalyzed cross-coupling of in situ generated organolithiums can show functional group tolerance. Self-reaction can occur with functionalized organolithiums. |

Reactivity of the Amide Linkage

The N-propylbenzamide moiety is a robust functional group but can undergo specific transformations under controlled conditions, primarily involving the cleavage of the amide bond or modification at the nitrogen atom.

The amide bond of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-amino-5-bromobenzoic acid and propylamine.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Tautomerization and eventual elimination of the amine yield the corresponding carboxylic acid and the protonated amine. Studies on the acid-catalyzed hydrolysis of N-alkylbenzamides have shown this to be a general and predictable reaction.

Base-Catalyzed Hydrolysis: In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile and attacks the carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the amide anion (a poor leaving group) which is immediately protonated by the solvent or upon workup to give the free amine. The other product is the carboxylate salt, which requires an acidic workup to yield the neutral carboxylic acid.

Table 2: Amide Hydrolysis Products and Conditions

Advanced Applications and Functional Materials Research Involving 3 Amino 5 Bromo N Propylbenzamide

Role as a Synthetic Intermediate for Complex Molecules

The presence of multiple reactive sites allows 3-Amino-5-bromo-N-propylbenzamide to serve as a key intermediate in the synthesis of a diverse range of complex chemical entities.

Precursor for Heterocyclic Systems (e.g., Benzotriazinones)

This compound is a valuable precursor for the synthesis of various heterocyclic systems, most notably benzotriazinones. The core structure of an aminobenzamide is essential for the formation of the triazinone ring. The synthesis of benzotriazin-4(3H)-ones commonly involves the diazotization of a 2-aminobenzamide (B116534) derivative. This process transforms the amino group into a reactive diazonium salt, which then undergoes intramolecular cyclization to form the characteristic triazinone ring structure.

While traditional methods for this conversion often employ harsh acidic conditions and sodium nitrite (B80452), newer, milder protocols have been developed. These alternative routes may utilize polymer-supported nitrite reagents or other nitrogen sources like nitromethane (B149229) or tert-butylnitrite, expanding the scope and applicability of this reaction. The presence of the bromine atom on the benzamide (B126) ring of this compound offers a site for further functionalization of the resulting benzotriazinone, allowing for the generation of a library of derivatives with potentially diverse biological activities.

| Precursor Moiety | Heterocyclic System | Key Reaction Type |

| Aminobenzamide | Benzotriazinone | Diazotization and Cyclization |

Building Block in Functionalized Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and bioavailability. Non-canonical amino acids and other unique building blocks are often incorporated to achieve these desired characteristics. The structural framework of this compound makes it a suitable candidate for inclusion in peptidomimetic design.

Research has demonstrated the use of a similar compound, 3-bromo-N-propylbenzamide, in the creation of a library of potential α-helix mimetics. This suggests that the N-propylbenzamide portion of the molecule can serve as a scaffold to which other functionalities can be attached. The amino group provides a point of attachment for peptide coupling reactions, allowing for its integration into a peptide or peptidomimetic chain. The bromine atom can be utilized for further modifications through cross-coupling reactions, enabling the introduction of diverse substituents to explore structure-activity relationships.

| Compound Feature | Application in Peptidomimetics |

| N-propylbenzamide scaffold | Mimicking peptide secondary structures (e.g., α-helices) |

| Amino group | Site for peptide bond formation |

| Bromo group | Handle for post-synthesis functionalization |

Development in Materials Science

The reactivity of both the amino and bromo substituents on the aromatic ring of this compound opens up possibilities for its use in materials science, particularly in the synthesis of polymers and functional coatings.

Polymer Chemistry Applications and Monomer Synthesis

The bifunctional nature of this compound allows it to be considered as a monomer for the synthesis of high-performance polymers. The amino group can participate in polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, the bromine atom can undergo reactions such as Suzuki or Sonogashira coupling, enabling the formation of conjugated polymers.

The incorporation of such a monomer into a polymer backbone can impart specific properties. For instance, the aromatic and amide components can contribute to thermal stability and rigidity, which are desirable characteristics for high-performance materials used in aerospace and electronics. The N-propyl group can influence solubility and processability. The development of new monomers containing trifluoromethyl groups has been shown to improve the solubility and processability of polyimides, and by analogy, the N-propyl and bromo substituents of this compound could be tailored to optimize these properties in novel polymers. nasa.gov

| Functional Group | Potential Polymerization Reaction | Resulting Polymer Type |

| Amino Group | Polycondensation with diacyl chlorides | Polyamide |

| Bromo Group | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | Conjugated Polymer |

Functional Coatings and Films

The amino group of this compound can be utilized for surface modification to create functional coatings. Aromatic amine-based compounds have been shown to coat polymer surfaces in a substrate-independent manner. google.com This process can involve the oxidation of the aromatic amine, which then reacts with nucleophilic or electrophilic functional groups on a polymer substrate. Such coatings can alter the surface properties of materials, for instance, by enhancing hydrophilicity or providing a platform for further functionalization.

The bromine atom on the molecule offers a site for subsequent chemical modifications on the coated surface. This could include the attachment of bioactive molecules, chromophores, or other functional moieties to create surfaces with specific properties such as antimicrobial activity, sensing capabilities, or tailored optical characteristics.

| Molecular Feature | Role in Functional Coatings | Potential Application |

| Aromatic Amine | Surface attachment to polymer substrates | Creation of a base layer for functionalization |

| Bromo Substituent | Site for further chemical modification | Attachment of specific functional molecules |

Applications in Catalysis and Ligand Design

Aminobenzamide derivatives have demonstrated utility in the field of catalysis, particularly in transition metal-catalyzed reactions where they can act as both a reactant and a ligand that coordinates to the metal center.

Research has shown that 2-aminobenzamides can be effectively used in ruthenium- and palladium-catalyzed dehydrogenative and deaminative coupling reactions for the synthesis of quinazolines and quinazolinones. mdpi.com In these catalytic cycles, the aminobenzamide substrate coordinates to the metal catalyst, facilitating the subsequent bond-forming steps. The nature of the substituents on the aminobenzamide can influence the efficiency and selectivity of the catalytic process.

While direct catalytic applications of this compound have not been extensively reported, its structural similarity to other active aminobenzamides suggests its potential in similar catalytic systems. The electronic properties of the aromatic ring, influenced by the amino and bromo groups, could modulate the coordinating ability of the molecule and the reactivity of the catalytic complex. This opens up avenues for designing new catalytic transformations or for use as a ligand in the development of novel metal complexes with specific catalytic activities.

| Metal Catalyst | Reaction Type | Role of Aminobenzamide |

| Ruthenium | Dehydrogenative and Deaminative Coupling | Substrate and Ligand |

| Palladium | Carbonylative Cyclization | Substrate and Ligand |

Development of Ligands for Transition Metal Catalysis

The benzamide moiety is a prevalent structural motif in ligands designed for transition metal-catalyzed reactions. The nitrogen and oxygen atoms of the amide group can act as effective coordination sites for a variety of transition metals. The specific substitution pattern of this compound offers further opportunities for ligand design.

The amino group at the 3-position can be readily functionalized to introduce additional coordinating groups, leading to the formation of bidentate or multidentate ligands. These tailored ligands can influence the steric and electronic properties of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex. For instance, the development of late transition metal catalysts with N-donor ligands has been a significant area of research for olefin polymerization.

Furthermore, the bromine atom at the 5-position can serve as a handle for cross-coupling reactions, allowing for the covalent attachment of the benzamide scaffold to other molecular fragments or solid supports. This could be advantageous in creating heterogeneous catalysts with improved stability and recyclability. While specific examples involving this compound are not prominent, the principles of ligand design suggest its potential utility in this domain.

Table 1: Potential Coordination Modes of Benzamide-Based Ligands in Transition Metal Catalysis

| Coordination Atom(s) | Potential Metal Center | Example of Catalyzed Reaction |

| Amide Oxygen and Amino Nitrogen | Palladium, Copper, Rhodium | Cross-coupling reactions, C-H activation |

| Modified Amino Group (e.g., phosphine-substituted) | Nickel, Platinum, Iridium | Asymmetric hydrogenation, hydroformylation |

| Bidentate N,O-ligation | Cobalt, Iron, Ruthenium | Oxidation reactions, cyclization reactions |

Organocatalytic Systems Incorporating Benzamide Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Benzamide scaffolds are frequently incorporated into the design of bifunctional organocatalysts. beilstein-journals.org These catalysts often possess both a hydrogen-bond donating moiety and a hydrogen-bond accepting group, which can cooperatively activate electrophiles and nucleophiles.

The amide group in this compound can act as both a hydrogen-bond donor (N-H) and acceptor (C=O). This dual functionality is crucial for the recognition and activation of substrates in a stereocontrolled manner. For example, bifunctional organocatalysts bearing amino and urea (B33335) or thiourea (B124793) functional groups have been successfully applied in the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org The strategic placement of the amino and bromo substituents on the aromatic ring of this compound could be exploited to create novel organocatalysts with unique steric and electronic properties, potentially leading to high levels of enantioselectivity in various organic transformations.

Table 2: Functional Roles of the Benzamide Moiety in Organocatalysis

| Functional Group | Role in Catalysis | Example of Application |

| Amide N-H | Hydrogen-bond donor | Activation of electrophiles (e.g., aldehydes, imines) |

| Amide C=O | Hydrogen-bond acceptor | Orientation of nucleophiles |

| Aromatic Ring | Platform for catalyst scaffold | Introduction of chirality and steric bulk |

Design of Advanced Spectroscopic Probes or Sensors

Benzamide derivatives have been investigated as components of fluorescent probes and chemosensors due to their favorable photophysical properties and ability to engage in specific molecular recognition events. The interaction of benzamide derivatives with biomolecules, such as serum albumins, has been studied using fluorescence techniques.

The aromatic core of this compound can serve as a fluorophore, and its fluorescence properties can be modulated by the substituents. The amino group, in particular, can act as an electron-donating group, influencing the intramolecular charge transfer (ICT) characteristics of the molecule, which is often a key mechanism in fluorescent sensing. Upon binding to a target analyte, conformational changes or alterations in the electronic environment can lead to a detectable change in the fluorescence signal (e.g., enhancement, quenching, or a shift in the emission wavelength).

The N-propyl group and the bromine atom can be further modified to introduce specific recognition units for a target analyte, such as a metal ion or a biologically relevant molecule. While no specific fluorescent probes based on this compound have been reported, its structural features are consistent with those of scaffolds used in the rational design of chemosensors.

Applications in Proteomics Research as a Chemical Tool

In the field of proteomics, small molecules are invaluable tools for studying protein function and identifying new therapeutic targets. Substituted benzamides have shown utility in this area. For instance, derivatives of 2-aminobenzamide have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. nih.gov These inhibitors can be used as chemical probes to investigate the biological roles of HDACs in various diseases.

Given its structure as an aminobenzamide, this compound could potentially be explored for similar applications. The amino group provides a point of attachment for affinity tags or reactive groups, enabling its use in chemical proteomics workflows such as activity-based protein profiling (ABPP) or affinity purification-mass spectrometry (AP-MS). These techniques allow for the identification of the protein targets of a small molecule within a complex biological sample. The bromo-substituent could also be utilized for photoaffinity labeling, a powerful technique to covalently link a probe to its target protein upon photoirradiation.

While the specific protein targets of this compound are unknown, its chemical scaffold represents a starting point for the development of novel chemical tools for proteomics research.

Future Research Directions and Emerging Trends

Green Chemistry Approaches in Synthesis of Substituted Benzamides

The synthesis of substituted benzamides is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Biocatalysis : Enzymes are being employed as highly efficient and selective catalysts for amide bond formation. rsc.org Amide bond synthetases, such as McbA, can catalyze the reaction between carboxylic acids and amines in aqueous media, often requiring only stoichiometric amounts of the coupling partners. researchgate.netacs.org This enzymatic approach operates under mild conditions and avoids the use of hazardous coupling reagents common in traditional synthesis. The use of N-acyltransferases (NATs) and CoA ligases (CLs) also allows for the construction of diverse amides. researchgate.net

Alternative Energy Sources : Microwave and ultrasound irradiation are being used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rsc.orgchemmethod.com Ultrasonic-assisted organic synthesis (UAOS) utilizes cavitation to create localized high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov This method has been successfully applied to the synthesis of various benzamide (B126) derivatives, significantly reducing reaction times compared to conventional heating methods. nih.govnih.gov

Novel Catalytic Systems : The development of reusable and environmentally benign catalysts is a key focus. One such approach involves using a Lewis acidic ionic liquid immobilized on diatomite earth, which can be recovered and reused, for the direct condensation of benzoic acids and amines. researchgate.net

These green methodologies represent a significant shift towards more sustainable practices in the synthesis of complex molecules like 3-Amino-5-bromo-N-propylbenzamide.

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, is revolutionizing the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals by moving from traditional batch production to continuous streams. asynt.commt.com This methodology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to significant advantages. seqens.comneuroquantology.com

Key Benefits of Flow Chemistry:

Enhanced Safety : Performing reactions in small, continuous volumes minimizes the risks associated with handling hazardous reagents and controlling exothermic reactions. seqens.comyoutube.com

Improved Efficiency and Yield : Superior heat and mass transfer in microreactors lead to faster reactions, higher yields, and cleaner products with fewer impurities. asynt.comresearchgate.net

Scalability : Processes developed on a small scale can be easily scaled up for industrial production by running the system for longer periods or by using multiple reactors in parallel ("numbering-up"), often without the need for re-optimization. seqens.comscispace.com

Automation : Flow systems can be integrated with online analytics and automation for real-time monitoring and optimization, streamlining the development process. neuroquantology.com

Microreactors are central to flow chemistry, providing a controlled environment for chemical transformations. youtube.comthieme-connect.de This technology is particularly advantageous for synthesizing unstable or highly reactive compounds, as only small amounts are present in the reactor at any given time. mmsl.cz The synthesis of complex molecules, including amide bond formation, has been successfully demonstrated in continuous-flow reactors. scispace.comthieme-connect.de

Table 1: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Operation | Static, in a single vessel | Continuous stream through a reactor |

| Safety | Higher risk with large volumes and exotherms | Inherently safer with small reaction volumes |

| Process Control | Less precise control over temperature and mixing | Precise control over parameters (temp, pressure, time) |

| Scalability | Complex, often requires re-optimization | Straightforward by numbering-up or longer run times |

| Efficiency | Can have lower yields and more byproducts | Often results in higher yields and purer products |

| Footprint | Requires large reactors for large scale | Smaller plant footprint |

Structure-Property Relationship Studies for Tailored Applications

Understanding the relationship between a molecule's chemical structure and its properties (Structure-Property Relationship, SPR) or biological activity (Structure-Activity Relationship, SAR) is fundamental to designing compounds for specific applications. For substituted benzamides, these studies are crucial for optimizing their function as therapeutic agents or advanced materials.

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activities. nih.govdocumentsdelivered.comleidenuniv.nl For benzamide derivatives, QSAR studies have shown that antimicrobial activity can be effectively modeled using topological and shape descriptors. nih.gov Such models help in identifying the key structural features that govern a compound's efficacy and can predict the activity of newly designed molecules. tandfonline.com

In the context of drug design, studies on benzamide derivatives have revealed critical insights:

Influence of Substituents : The position and nature of substituents on the benzamide core significantly impact biological activity. For example, in one study of acetylcholinesterase inhibitors, placing a dimethylamine (B145610) side chain at the para-position of the ring resulted in more potent inhibition compared to ortho- or meta-positions. nih.gov

Conformational Analysis : The three-dimensional shape of the molecule is vital. Conformational analyses of benzamide-based leukotriene antagonists have shown that the spatial arrangement of different parts of the molecule is critical for its ability to bind to its biological target. nih.gov

Electronic and Steric Effects : The electronic properties (electron-donating or withdrawing) and size of substituents can dramatically alter a compound's potency and selectivity. acs.orgnih.gov For instance, in a series of antitubercular benzamides, electron-withdrawing groups at the C-5 position were found to be less tolerated, while smaller, electron-rich groups enhanced activity. acs.org

These detailed SAR studies provide a rational basis for the targeted design of new this compound analogs with tailored properties for diverse applications.

Development of Novel Derivatization Strategies

Modern synthetic organic chemistry offers powerful new tools for the derivatization of core structures like benzamides, enabling the creation of novel analogs with diverse functionalities. These strategies move beyond classical methods to offer more efficient and selective ways to modify molecules.

A prominent strategy is C–H functionalization , which involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. researchgate.net This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials. Transition metals, particularly earth-abundant metals like cobalt, are increasingly used to catalyze these reactions. researchgate.netnih.gov For example, cobalt-catalyzed C–H activation allows for the annulation of benzamides with alkynes to produce complex heterocyclic structures like isoquinolinones. nih.gov Similarly, palladium-catalyzed ortho-C–H arylation of benzamides provides a direct route to biaryl compounds. acs.org

Another key area is the development of advanced cross-coupling reactions . These methods enable the formation of new bonds at specific positions on the aromatic ring. Decarboxylative C–H functionalization, for instance, combines C-H activation with decarboxylation, using carboxylic acids as coupling partners in place of traditional organometallic reagents. acs.org

These innovative derivatization techniques provide versatile platforms for modifying the this compound scaffold, allowing chemists to systematically explore chemical space and develop new compounds with enhanced properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Prediction

Retrosynthesis Prediction : AI-driven platforms can analyze a target molecule and propose viable synthetic routes, a process known as retrosynthesis. nih.govacs.org These tools, often based on neural networks, are trained on massive databases of known chemical reactions and can significantly speed up the planning phase of synthesis. zontal.io This allows chemists to quickly identify efficient ways to produce novel benzamide derivatives.

Property Prediction and In Silico Design : ML models are adept at predicting the physicochemical and biological properties of small molecules, such as solubility, toxicity, and binding affinity to a biological target (ADMET properties). acellera.comresearchgate.net This enables in silico screening, where thousands of virtual compounds can be evaluated computationally before committing resources to their synthesis. tandfonline.comvensel.orgmdpi.comresearchgate.net By using 3D-QSAR and molecular docking simulations, researchers can design novel benzamide derivatives with a higher probability of possessing desired therapeutic effects. nih.govtandfonline.com

Accelerating Drug Discovery Cycles : The integration of AI into the design-make-test-analyze cycle of drug discovery promises to reduce costs and timelines. AI frameworks can propose new molecular structures, predict their properties and synthetic routes, and learn from experimental results to refine subsequent designs in an iterative loop.

The application of AI and ML offers a powerful approach to navigating the vast chemical space around the this compound scaffold, facilitating the rational design and discovery of next-generation compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。